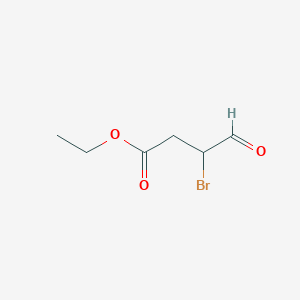![molecular formula C13H15N5O2 B6463398 7-(6-cyclopropylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 2640873-76-1](/img/structure/B6463398.png)
7-(6-cyclopropylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(6-cyclopropylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione (also known as “CPPD”) is a synthetic compound that has been used in scientific research for a variety of purposes. CPPD has been studied for its potential applications in medicine, biochemistry, and pharmacology. It is a versatile molecule that can be used to study a variety of biochemical and physiological processes. CPPD has been studied for its potential to modulate various biological activities, including receptor binding, enzyme inhibition, and protein-protein interactions. In addition, CPPD has been used to study the effects of various drugs and compounds on biological systems.
科学研究应用
CPPD has been used in a variety of scientific research applications. It has been studied for its potential to modulate various biological activities, including receptor binding, enzyme inhibition, and protein-protein interactions. In addition, CPPD has been used to study the effects of various drugs and compounds on biological systems. CPPD has also been used to study the effects of environmental toxins on biological systems. It has been used to study the effects of various drugs and compounds on the nervous system, as well as the effects of various drugs and compounds on the cardiovascular system.
作用机制
The exact mechanism of action of CPPD is not fully understood. However, it is believed to act as an agonist at certain receptors, such as the serotonin 5-HT2A receptor. It has also been suggested that CPPD may act as an inhibitor of certain enzymes, such as monoamine oxidase. In addition, CPPD has been studied for its potential to modulate protein-protein interactions.
Biochemical and Physiological Effects
CPPD has been studied for its potential to modulate various biochemical and physiological processes. It has been studied for its potential to modulate various receptors, such as the serotonin 5-HT2A receptor. It has also been studied for its potential to modulate the activity of various enzymes, such as monoamine oxidase. In addition, CPPD has been studied for its potential to modulate various protein-protein interactions.
实验室实验的优点和局限性
CPPD has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to synthesize and store. In addition, CPPD is relatively non-toxic and has low solubility, making it suitable for use in a variety of laboratory experiments. However, CPPD does have some limitations. It is not as potent as some other compounds, and it has a relatively short half-life, making it difficult to use in long-term experiments.
未来方向
The potential applications of CPPD are far-reaching and there are many possible future directions for research. CPPD could be further studied for its potential to modulate various receptors, enzymes, and protein-protein interactions. In addition, CPPD could be further studied for its potential to modulate the activity of various drugs and compounds. CPPD could also be studied for its potential to modulate the activity of various environmental toxins. Finally, CPPD could be studied for its potential to modulate the activity of various hormones and other biochemical and physiological processes.
合成方法
CPPD can be synthesized via a variety of methods. One common method is to react 1,3,7-triazaspiro[4.4]nonane-2,4-dione with 6-cyclopropylpyrimidine in the presence of a base such as sodium hydroxide. This reaction produces the desired product in high yield. Other methods for synthesizing CPPD include the use of palladium-catalyzed cross-coupling reactions and the use of microwave-assisted reactions.
属性
IUPAC Name |
7-(6-cyclopropylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-11-13(17-12(20)16-11)3-4-18(6-13)10-5-9(8-1-2-8)14-7-15-10/h5,7-8H,1-4,6H2,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIZFXVJZBTTEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC4(C3)C(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5-{[1,1'-biphenyl]-4-yl}-1,3,4-oxadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one](/img/structure/B6463318.png)
![N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B6463323.png)
![1-(2-{4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B6463334.png)



![4-[5-(pyridin-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B6463356.png)
![2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6463364.png)
![6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6463368.png)
![4-[5-(2-methoxypyridin-4-yl)pyrimidin-2-yl]morpholine](/img/structure/B6463372.png)
![4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6463389.png)
![7-(6-cyclobutylpyrimidin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463392.png)
![7-(5,6,7,8-tetrahydroquinazolin-4-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463399.png)
![7-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B6463410.png)